Technical Monograph: 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
Technical Monograph: 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
This guide provides an in-depth technical analysis of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (CAS: 21117-52-2).[1][2] While often utilized as a high-value synthetic intermediate in the development of hypoxia-selective radiosensitizers and antimicrobial agents, its pharmacological profile is governed by the distinct electronic and steric properties of the 4-nitroimidazole core.[1][2]
Mechanism of Action, Pharmacochemistry, and Experimental Validation[1][2]
Executive Summary
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole represents a specialized subclass of the nitroimidazole family.[1][2] Unlike the clinically ubiquitous 5-nitroimidazoles (e.g., Metronidazole), which operate at higher redox potentials suitable for general anaerobicidal activity, this 4-nitroimidazole derivative exhibits a lower single-electron reduction potential (
This electrochemical distinction dictates its mechanism: it functions primarily as a hypoxia-selective cytotoxin and radiosensitizer .[1][2] The 5-bromo substituent serves a dual role: it enhances lipophilicity for cellular permeation and acts as an electron-withdrawing group (EWG) that fine-tunes the nitro group's susceptibility to enzymatic reduction.[1][2]
Pharmacochemistry & Structural Logic[1][3]
The 4-Nitro vs. 5-Nitro Paradigm
The biological activity of nitroimidazoles is strictly controlled by the electron density at the nitro group.[1][2]
-
5-Nitroimidazoles:
.[1][2] Easily reduced by standard anaerobes (e.g., Trichomonas, Bacteroides). -
4-Nitroimidazoles (Target):
.[1][2] These require a more reducing environment or specific enzymatic drivers (Type I Nitroreductases) to activate.[]
Substituent Effects
The specific substitutions on the imidazole ring of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole modulate its pharmacokinetics (PK) and pharmacodynamics (PD):
| Substituent | Position | Electronic Effect | Biological Consequence |
| Methyl | N1 | Inductive (+I) | Prevents N1-H tautomerization; locks the 4-nitro position; increases logP (lipophilicity).[1][2] |
| Methyl | C2 | Steric / Inductive | Provides steric bulk protecting the N3 position; slightly increases electron density on the ring.[2] |
| Nitro | C4 | Resonance (-R) | The Warhead. Accepts electrons to form toxic radical anions.[2] |
| Bromo | C5 | Inductive (-I) | The Tuner. Withdraws electron density, making the C4-nitro group easier to reduce than in a non-halogenated 4-nitroimidazole.[1][2] Also serves as a leaving group for nucleophilic substitution (SNAr) in drug synthesis. |
Mechanism of Action (MoA): Reductive Bioactivation
The mechanism is a "Prodrug Activation" cascade triggered by intracellular reduction.[2] It follows a futile cycling model in normoxic cells (safety) and radical accumulation in hypoxic cells (toxicity).
Step-by-Step Pathway
-
Cellular Uptake: The molecule enters the cell via passive diffusion, facilitated by the lipophilic N1-methyl and C5-bromo groups.[2]
-
Enzymatic Reduction (Step 1): Intracellular oxidoreductases (e.g., NADPH:cytochrome P450 reductase, Xanthine oxidase) transfer a single electron to the nitro group.
-
The Oxygen Sensor (Normoxia): In the presence of Oxygen (O₂), the radical anion is rapidly re-oxidized back to the parent compound, generating Superoxide (
).-
This Futile Cycle prevents the accumulation of toxic intermediates in healthy, oxygenated tissues.
-
-
Bioactivation (Hypoxia): In hypoxic tissues (tumors, anaerobic infections), O₂ is absent. The radical anion is not re-oxidized and undergoes further reduction.[2]
-
Disproportionation:
-
Terminal Reduction:
[2]
-
-
Target Engagement: The reactive intermediates (Nitroso and Hydroxylamine species) form covalent adducts with DNA (specifically Guanine residues), causing helix destabilization, strand breaks, and apoptosis.
Visualization: The Reductive Cascade
Caption: The "Oxygen Switch" mechanism.[2] In normoxia (green path), the drug cycles harmlessly. In hypoxia (red path), it cascades into DNA-damaging agents.[1]
Experimental Validation Protocols
To confirm the mechanism and utility of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole, the following self-validating experimental workflows are recommended.
Protocol A: Cyclic Voltammetry (Redox Potential)
Objective: Determine the one-electron reduction potential (
-
Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Anhydrous DMF with 0.1 M TBAP (Tetrabutylammonium perchlorate) electrolyte.
-
Procedure:
-
Data Analysis: Identify the first reversible reduction peak (
).
Protocol B: Hypoxia-Selective Cytotoxicity Assay
Objective: Quantify the Hypoxic Cytotoxicity Ratio (HCR).[2]
| Step | Action | Causality/Reasoning |
| 1. Seeding | Seed V79 or EMT6 cells in glass Petri dishes (5x10⁵ cells). | Standard radiobiological cell lines with known reductase activity.[2] |
| 2. Gassing | Group A (Normoxia): Incubate in 95% Air / 5% CO₂.Group B (Hypoxia): Place in anaerobic chamber (<10 ppm O₂). | Establishes the differential redox environment required for the "switch." |
| 3. Dosing | Treat with graded concentrations (0.1 - 5.0 mM) for 2 hours.[2] | 4-nitroimidazoles require higher doses than 5-nitro variants due to lower affinity.[1][2] |
| 4. Plating | Wash, trypsinize, and re-plate for colony formation. | "Clonogenic survival" is the gold standard for DNA-damage induced cell death.[1][2] |
| 5. Analysis | Count colonies >50 cells after 7 days. Plot Survival vs. Dose. | HCR Calculation: Ratio of IC50(Air) / IC50(N₂). An HCR > 2.0 indicates significant hypoxia selectivity.[2] |
Synthesis & Purity Standards
For researchers synthesizing this compound as an intermediate, purity is critical to avoid kinetic artifacts in biological assays.[2]
Optimized Synthesis Route:
-
Starting Material: 1,2-Dimethyl-4-nitroimidazole.[1][2][4][5][6][7][8]
-
Bromination: Reaction with
/ NaOAc in Acetic Acid or NBS (N-Bromosuccinimide) in DMF.[2] -
Purification: Recrystallization from Ethanol/Water.[2]
-
QC Check:
-
¹H NMR (DMSO-d₆): Look for loss of the C5-proton signal (approx 7.8 ppm) and retention of two methyl singlets (approx 2.4 ppm and 3.6 ppm).[2]
-
Melting Point: Distinct sharp range (verify against specific batch certificate, typically >100°C).
-
References
-
Edwards, D. I. (1993).[2] "Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action."[2][] Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Link
-
Wardman, P. (2001).[2] "Electron Transfer Agents in Hypoxia-Selective Drugs." Current Medicinal Chemistry, 8(7), 739-761. Link
-
Adams, G. E., et al. (1976). "Electron-affinic sensitization. VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers."[1] Radiation Research, 67(1), 9-20. Link
-
BLD Pharm. (2023).[2] "Product Analysis: 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (CAS 21117-52-2)." Chemical Catalog. Link
-
Uni.Lu. (2023). "PubChemLite Record: 5-bromo-1,2-dimethyl-4-nitro-1h-imidazole."[1][2][4][5] Luxembourg Centre for Systems Biomedicine.[2] Link
Sources
- 1. 933-87-9|5-Bromo-1-methyl-4-nitro-1H-imidazole|BLD Pharm [bldpharm.com]
- 2. aablocks.com [aablocks.com]
- 4. PubChemLite - DDNLLYFCHCFJAZ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 5-bromo-1,2-dimethyl-4-nitro-1h-imidazole (C5H6BrN3O2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. oaji.net [oaji.net]
- 8. 5-bromo-1,2-dimethyl-4-nitroimidazole [stenutz.eu]
- 9. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
